molecular formula C22H22ClN3O3 B11006630 1-(3-chloro-4-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

1-(3-chloro-4-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11006630
M. Wt: 411.9 g/mol
InChI Key: FFBJFEUPJMLIIX-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloro-4-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Coupling Reactions: The final step involves coupling the indole derivative with the pyrrolidine derivative under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-(3-chloro-4-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like KMnO₄ or H₂O₂.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to a hydroxyl group using reducing agents like NaBH₄ or LiAlH₄.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions:

    Oxidation: KMnO₄, H₂O₂, acidic or basic conditions.

    Reduction: NaBH₄, LiAlH₄, in solvents like ethanol or THF.

    Substitution: Nucleophiles like amines, thiols, in polar aprotic solvents like DMF or DMSO.

Major Products:

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(3-chloro-4-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Biological Studies: Used in studies to understand its interaction with biological macromolecules like proteins and nucleic acids.

    Materials Science: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with aromatic residues in proteins through π-π stacking interactions, while the pyrrolidine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
  • 3-(1H-indol-3-yl)-1-phenyl-2-(triphenylphosphoranylidene)-1-propanone

Comparison: 1-(3-chloro-4-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is unique due to its combination of an indole moiety with a pyrrolidine ring, which is not commonly found in similar compounds. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C22H22ClN3O3

Molecular Weight

411.9 g/mol

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C22H22ClN3O3/c1-29-20-7-6-16(11-18(20)23)26-13-15(10-21(26)27)22(28)24-9-8-14-12-25-19-5-3-2-4-17(14)19/h2-7,11-12,15,25H,8-10,13H2,1H3,(H,24,28)

InChI Key

FFBJFEUPJMLIIX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCCC3=CNC4=CC=CC=C43)Cl

Origin of Product

United States

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